molecular formula C12H17NO B1367085 Cyclohexyl(pyridin-3-yl)methanol

Cyclohexyl(pyridin-3-yl)methanol

Katalognummer: B1367085
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: XVVDJCSNKFUENH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexyl(pyridin-3-yl)methanol (CAS 70423-46-0) is a chiral alcohol compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol. This molecule features a cyclohexyl group and a pyridin-3-yl (nicotinic) group bonded to a central methanol carbon, a structure of interest in medicinal chemistry and pharmaceutical research. The compound has a topological polar surface area (TPSA) of 33.12 Ų and an octanol-water partition coefficient (LogP) of 2.70 . The pyridine ring is a privileged scaffold in drug discovery, valued for its pharmacokinetic properties and its ability to improve aqueous solubility and facilitate hydrogen bonding . Compounds containing the pyridin-3-yl moiety are key intermediates in the synthesis of novel bioactive molecules, such as a recent series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives that demonstrated potent antibacterial activity against Gram-positive bacteria, including linezolid-resistant strains . Furthermore, pyridine-core analogues have shown significant potential in other therapeutic areas, such as the development of potent inhibitors of α-MSH-stimulated melanogenesis for dermatological applications . This chemical is provided with a purity of ≥98% (as confirmed by HPLC) and should be stored sealed in a dry environment at 2-8°C. This product is labeled with the GHS07 signal word "Warning" and carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle with appropriate precautions and refer to the Safety Data Sheet for detailed handling and disposal information. This product is for research and further manufacturing use only. It is not intended for direct human or veterinary use.

Eigenschaften

Molekularformel

C12H17NO

Molekulargewicht

191.27 g/mol

IUPAC-Name

cyclohexyl(pyridin-3-yl)methanol

InChI

InChI=1S/C12H17NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h4,7-10,12,14H,1-3,5-6H2

InChI-Schlüssel

XVVDJCSNKFUENH-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C(C2=CN=CC=C2)O

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Cyclohexyl(pyridin-3-yl)methanol has the molecular formula C12H17NOC_{12}H_{17}NO and a molecular weight of 191.27 g/mol. The compound features a cyclohexyl group attached to a pyridine ring at the 3-position, with a hydroxymethyl group (-CH2OH) contributing to its reactivity and solubility characteristics.

Medicinal Chemistry

Cyclohexyl(pyridin-3-yl)methanol is being explored for its potential as a pharmacological agent. It has been identified as a useful scaffold in the development of inhibitors for various biological targets, including:

  • Histone Deacetylase Inhibitors : The compound can serve as an intermediate in the synthesis of histone deacetylase inhibitors, which are important in cancer therapy due to their role in regulating gene expression .
  • Antineoplastic Agents : Its structural features may confer antitumor properties, making it a candidate for further investigation in cancer treatment .

Synthesis of Novel Compounds

The compound acts as a versatile building block in organic synthesis. It can be utilized in:

  • Functionalized Imidazo[1,2-a]pyridines : Cyclohexyl(pyridin-3-yl)methanol has been employed in the synthesis of complex heterocyclic compounds, showing promising yields and functional diversity .
  • Covalent Inhibitors : It has been part of the design for covalent inhibitors targeting viral proteases, demonstrating significant inhibition rates against SARS-CoV-2 protease .

Table 1: Summary of Research Findings on Cyclohexyl(pyridin-3-yl)methanol

Study ReferenceApplication AreaKey Findings
Medicinal ChemistryIdentified as an intermediate for histone deacetylase inhibitors
Organic SynthesisUsed in synthesizing functionalized imidazo[1,2-a]pyridines with high yields
Viral InhibitionDemonstrated >95% inhibition of SARS-CoV-2 protease activity

Potential Future Directions

The ongoing research into cyclohexyl(pyridin-3-yl)methanol suggests several avenues for future exploration:

  • Further Pharmacological Studies : Investigating its efficacy and safety profiles as a therapeutic agent could lead to new drug developments.
  • Expanding Synthetic Applications : Exploring its utility in synthesizing other complex organic molecules may enhance its value in pharmaceutical chemistry.

Vergleich Mit ähnlichen Verbindungen

Cyclohexyl(piperidin-4-yl)methanol (CAS 86690-35-9)

  • Structural Difference : Replaces the pyridine ring with a piperidine ring (saturated six-membered ring with one nitrogen).
  • Implications: Basicity: Piperidine (pKa ~11.3) is more basic than pyridine (pKa ~5.2), altering solubility and reactivity in acidic environments. Applications: Likely used in medicinal chemistry for targeting receptors requiring flexible ligands .

(5-(Pyridazin-3-yl)pyridin-3-yl)methanol (CAS 1346687-42-0)

  • Structural Difference : Incorporates a pyridazine ring (two adjacent nitrogen atoms) instead of a single pyridine nitrogen.
  • Implications: Hydrogen Bonding: Pyridazine’s dual nitrogen atoms enhance hydrogen-bonding capacity, improving interactions with biological targets like enzymes. Solubility: Increased polarity due to additional nitrogen may improve aqueous solubility compared to cyclohexyl(pyridin-3-yl)methanol. Applications: Explicitly noted for use in pharmaceutical research as an enzyme inhibitor .

Cyclohexanemethanol (CAS 100-49-2)

  • Structural Difference: Lacks the pyridine ring, consisting only of a cyclohexyl group bonded to methanol.
  • Implications: Hydrophobicity: Higher logP value due to the absence of polar pyridine, making it more suitable for lipid-based formulations. Reactivity: Limited aromatic interactions reduce utility in targeted drug design but enhance its role as a solvent or simple alcohol intermediate .

(3,6-Dichloro-5-methoxypyridin-2-yl)methanol

  • Structural Difference : Substituted pyridine with electron-withdrawing (Cl) and electron-donating (OCH₃) groups.
  • Implications :
    • Electronic Effects : Chlorine atoms increase electrophilicity, enhancing reactivity in nucleophilic substitutions.
    • Biological Activity : Methoxy groups can improve metabolic stability, making this compound a candidate for antimicrobial agents .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Key Features Potential Applications
Cyclohexyl(pyridin-3-yl)methanol Not Provided C₁₂H₁₇NO Chiral center, pyridine-methanol bridge Drug intermediates, enzyme inhibition
Cyclohexyl(piperidin-4-yl)methanol 86690-35-9 C₁₂H₂₃NO Flexible piperidine ring, high basicity Receptor-targeted therapeutics
(5-(Pyridazin-3-yl)pyridin-3-yl)methanol 1346687-42-0 C₁₀H₁₀N₂O Dual nitrogen heterocycle, high polarity Enzyme inhibitors, drug discovery
Cyclohexanemethanol 100-49-2 C₇H₁₄O Simple hydrophobic alcohol Solvent, polymer synthesis
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol Not Provided C₇H₇Cl₂NO₂ Electrophilic substituents Antimicrobial agents

Q & A

Q. What synthetic methodologies are recommended for Cyclohexyl(pyridin-3-yl)methanol, and how can its structure be validated?

Cyclohexyl(pyridin-3-yl)methanol can be synthesized via reductive amination or borohydride reduction of a Schiff base intermediate. For example, sodium borohydride in methanol at ambient temperature has been successfully used to reduce analogous imine precursors to yield secondary alcohols . Structural validation should include:

  • Elemental analysis to confirm stoichiometry.
  • Spectroscopic techniques :
  • IR spectroscopy to identify hydroxyl (-OH) and aromatic C-H/N-H stretches.
  • 1H-NMR to resolve cyclohexyl and pyridinyl proton environments, including coupling patterns for stereochemical assignments.
  • Mass spectrometry (EI or ESI) for molecular ion confirmation .
    • X-ray crystallography using programs like SHELX for unambiguous structural determination, particularly if crystalline derivatives are accessible .

Q. What are the critical physicochemical properties of Cyclohexyl(pyridin-3-yl)methanol, and how do they influence experimental handling?

Key properties include:

  • Boiling point : Estimated ~180–200°C (based on cyclohexylmethanol analogs) .
  • Hydrophobicity : The cyclohexyl group increases lipophilicity, impacting solubility in polar solvents (e.g., methanol, ethanol) and requiring use of co-solvents like DMSO for biological assays .
  • Stability : Susceptible to oxidation; storage under inert gas (N₂/Ar) at –20°C in airtight containers is advised .
  • Safety : Use PPE (gloves, goggles) and ensure ventilation due to potential irritancy (analogous to cyclohexylmethanol hazards) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for Cyclohexyl(pyridin-3-yl)methanol in asymmetric catalysis?

  • Basis set selection : Use 6-311G with supplementary diffuse and polarization functions (e.g., d, f orbitals) to model electron density around the pyridine ring and hydroxyl group accurately .
  • Transition state analysis : Employ density functional theory (DFT) at the B3LYP level to identify stereochemical outcomes in catalytic hydrogenation or cross-coupling reactions involving the cyclohexyl moiety.
  • Solvent effects : Simulate solvent interactions (e.g., methanol, THF) using COSMO-RS to predict reaction rates and selectivity .

Q. What strategies resolve contradictions in biological activity data for Cyclohexyl(pyridin-3-yl)methanol derivatives?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to distinguish compound-specific effects from cell-type variability .
  • Metabolic stability testing : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated degradation, which may explain discrepancies in in vitro vs. in vivo efficacy .
  • Target engagement studies : Apply SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to verify direct binding to purported targets (e.g., kinases, GPCRs) .

Q. How does steric hindrance from the cyclohexyl group influence regioselectivity in nucleophilic aromatic substitution reactions?

  • Steric maps : Generate steric occupancy plots (e.g., using MOE or Schrödinger) to quantify spatial constraints near the pyridine nitrogen.
  • Kinetic vs. thermodynamic control : Monitor reaction progress under varying temperatures (e.g., 0°C vs. reflux) to isolate intermediates and identify dominant pathways .
  • Isotope labeling : Use deuterated solvents (e.g., D₂O) to probe hydrogen-bonding interactions that may direct substitution patterns .

Methodological Notes

  • Synthetic routes : Prioritize NaBH₄ reduction for scalability and minimal byproducts .
  • Crystallography : SHELXL refinement is recommended for high-resolution structural data; twinning or disorder in the cyclohexyl ring may require specialized constraints .
  • Safety protocols : Adopt ALARA principles for handling volatile solvents during purification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.